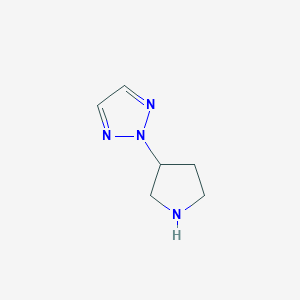

2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that triazole derivatives, including 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole, exhibit promising anticancer activities. A study highlighted the synthesis of a related triazole derivative that demonstrated significant cytotoxic effects against various cancer cell lines. The structural characteristics of triazoles contribute to their ability to interact with biological targets effectively, making them suitable candidates for cancer therapy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Several studies have reported that pyrrolidinyl triazoles possess broad-spectrum antimicrobial activities against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Mitochondrial Permeability Transition Pore (mPTP) Blockers

Recent investigations have identified derivatives of this compound as effective mPTP blockers. These compounds can prevent mitochondrial dysfunction associated with various diseases, including neurodegenerative disorders like Alzheimer's disease. The inhibition of mPTP opening is crucial for maintaining mitochondrial integrity and function .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the rapid generation of diverse triazole derivatives through late-stage functionalization and structural modification . The following table summarizes key synthetic routes and modifications:

| Synthetic Method | Description |

|---|---|

| CuAAC | Copper-catalyzed reaction between azides and terminal alkynes to form triazoles with high regioselectivity. |

| Suzuki-Miyaura Coupling | Used for further diversification of triazole derivatives by coupling with organotrifluoroborates. |

| 1,3-Dipolar Cycloaddition | A method for synthesizing pyrrolidinyl triazoles involving ethynyl trifluoroborate and azidopyrrolidine. |

Case Study: Anticancer Activity

In a study focused on a related triazole derivative, researchers synthesized various analogs and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications enhanced the anticancer activity significantly compared to standard chemotherapeutics .

Case Study: mPTP Blockers

Another study investigated the inhibitory effects of synthesized pyrrolidinyl triazoles on mPTP opening induced by amyloid beta peptides. The results demonstrated that specific derivatives not only inhibited mPTP opening but also displayed favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Eigenschaften

CAS-Nummer |

1186300-55-9 |

|---|---|

Molekularformel |

C6H10N4 |

Molekulargewicht |

138.17 |

IUPAC-Name |

2-pyrrolidin-3-yltriazole |

InChI |

InChI=1S/C6H10N4/c1-2-7-5-6(1)10-8-3-4-9-10/h3-4,6-7H,1-2,5H2 |

InChI-Schlüssel |

AKZQOVCQAJVWKM-UHFFFAOYSA-N |

SMILES |

C1CNCC1N2N=CC=N2 |

Kanonische SMILES |

C1CNCC1N2N=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.